BenchChemオンラインストアへようこそ!

5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole

Mitochondrial benzodiazepine receptor Tetrazole SAR Stress-related disease

5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole (CAS 303144-93-6; MFCD00243813) is a 1,5-disubstituted tetrazole derivative bearing a 3-chlorophenyl group at the 5-position and a 3-trifluoromethylbenzyl group at the 1-position, with molecular formula C₁₅H₁₀ClF₃N₄ and molecular weight 338.72 g/mol. The compound belongs to a narrow series of 1-benzyl-5-phenyl-1H-tetrazoles explicitly claimed as mitochondrial benzodiazepine receptor (MBR) antagonists in patent family US20050009812A1 for stress-related disease indications.

Molecular Formula C15H10ClF3N4
Molecular Weight 338.72
CAS No. 303144-93-6
Cat. No. B2545208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole
CAS303144-93-6
Molecular FormulaC15H10ClF3N4
Molecular Weight338.72
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H10ClF3N4/c16-13-6-2-4-11(8-13)14-20-21-22-23(14)9-10-3-1-5-12(7-10)15(17,18)19/h1-8H,9H2
InChIKeyMXKHIAKVSGHEPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole (CAS 303144-93-6) – Procurement-Relevant Structural Identity and Patent Positioning


5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole (CAS 303144-93-6; MFCD00243813) is a 1,5-disubstituted tetrazole derivative bearing a 3-chlorophenyl group at the 5-position and a 3-trifluoromethylbenzyl group at the 1-position, with molecular formula C₁₅H₁₀ClF₃N₄ and molecular weight 338.72 g/mol. The compound belongs to a narrow series of 1-benzyl-5-phenyl-1H-tetrazoles explicitly claimed as mitochondrial benzodiazepine receptor (MBR) antagonists in patent family US20050009812A1 for stress-related disease indications. [1] A one-step synthesis protocol yielding the title compound in quantitative yield under adapted Vilsmeier conditions, with full ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopic characterization, has been published (Molbank 2023, M1654). [2]

5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole – Why In-Class Compounds Cannot Be Interchanged


Within the 1,5-disubstituted tetrazole MBR antagonist series disclosed in US20050009812A1, even mono-substituent positional shifts or halogen exchanges produce distinct CAS-registered entities with structurally non-equivalent pharmacological profiles. [1] The target compound (303144-93-6) is flanked by at least four close analogs—the 4-chlorophenyl isomer (303144-87-8), the 3-chlorobenzyl analog (303144-92-5), the trifluoromethylphenyl/chlorobenzyl swapped regioisomer (303144-94-7), and the 3,5-dichlorophenyl variant (303145-07-5)—each differing by a single substituent feature. [2] In tetrazole-based pharmacophores, the electronic character and steric disposition of substituents directly modulate receptor binding affinity, metabolic stability, and off-target promiscuity; the 3-Cl/3-CF₃ pairing on two distinct phenyl rings creates a unique dual electron-withdrawing topology not replicated by any single-point variation in the series. [3] Generic substitution with an uncharacterized tetrazole analog thus carries material risk of altered target engagement and divergent in vivo behavior absent explicit comparator data.

5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole – Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 3-Chlorophenyl vs. 4-Chlorophenyl MBR Antagonist Series Pair

The target compound (CAS 303144-93-6) bears a 3-chlorophenyl substituent on the tetrazole 5-position, whereas its closest positional isomer, CAS 303144-87-8, carries a 4-chlorophenyl group. Both are explicitly enumerated in US20050009812A1 as MBR antagonists [1]. The meta-chloro substitution on the phenyl ring alters the electron density distribution and steric presentation at the receptor binding pocket compared to the para-chloro congener, a well-established determinant of MBR ligand affinity [2]. Although head-to-head MBR IC₅₀ values are not publicly disclosed for either compound, the patent's separate enumeration of the two regioisomers as distinct chemical entities implies non-redundant pharmacological profiles. In general tetrazole medicinal chemistry, meta vs. para substitution on the 5-phenyl ring has been shown to produce >10-fold differences in target binding affinity [3].

Mitochondrial benzodiazepine receptor Tetrazole SAR Stress-related disease

Benzyl-Substituent Differentiation: 3-Trifluoromethylbenzyl vs. 3-Chlorobenzyl in the 3-Chlorophenyl-Tetrazole Series

The target compound features a 3-trifluoromethylbenzyl group at the tetrazole N1 position, whereas its direct analog CAS 303144-92-5 bears a 3-chlorobenzyl group at the same position, with both sharing the identical 5-(3-chlorophenyl)-tetrazole core [1]. The CF₃ group imparts significantly higher lipophilicity (calculated π ≈ +0.88 for CF₃ vs. π ≈ +0.71 for Cl on aromatic rings, Hansch analysis) and greater metabolic stability against CYP450-mediated oxidation compared to the chlorobenzyl analog [2]. This substitution differentiates the compounds in predicted logD₇.₄, plasma protein binding, and blood-brain barrier permeability—critical parameters for MBR-targeted neurosteroid modulation where central nervous system exposure is required [3].

Lipophilicity modulation CYP450 metabolic stability Tetrazole N1-substitution

Synthetic Accessibility and Yield: Quantitative One-Step Protocol Under Vilsmeier Conditions

A published one-step synthesis protocol delivers the title compound in quantitative yield using adapted Vilsmeier conditions, with full analytical characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, many 1,5-disubstituted tetrazole analogs in the MBR antagonist series lack publicly disclosed synthetic routes with validated yields and spectroscopic confirmation, complicating reproducible procurement and in-house synthesis [2]. The published protocol enables researchers to independently verify compound identity and purity against authenticated spectral data, reducing reliance on vendor Certificate of Analysis alone.

Tetrazole synthesis Vilsmeier conditions Quantitative yield

Commercial Availability and Purity Benchmarking Against Analog Series

The target compound (CAS 303144-93-6) is commercially available with documented standard purity of 90% from Bidepharm (Catalog BD00864202), accompanied by batch-specific QC reports including NMR, HPLC, and GC . Among the five closest MBR antagonist tetrazole analogs explicitly enumerated in US20050009812A1 (CAS 303144-87-8, 303144-92-5, 303144-93-6, 303144-94-7, 303145-07-5), only 303144-93-6 and 303144-94-7 have identifiable vendor listings with disclosed purity specifications; the remaining three analogs lack publicly traceable commercial sources at the time of this analysis . This positions 303144-93-6 as one of only two procurement-accessible members of the series with documented purity.

Chemical procurement Purity specification Vendor QC documentation

Dual Aryl Substitution Pattern Uniqueness: 3-Cl/3-CF₃ Pairing Not Replicated Elsewhere in the Series

The target compound (303144-93-6) is the only member of the US20050009812A1 explicitly enumerated tetrazole series (compounds 1–13) that combines a 3-chlorophenyl group on the tetrazole 5-position with a 3-trifluoromethylbenzyl group on the N1 position [1]. The 3,5-dichlorophenyl analog (303145-07-5) adds a second chlorine but alters steric bulk; the regioisomeric swap compound (303144-94-7) reverses the CF₃ and Cl positions between the two aryl rings; and the 3-chlorobenzyl analog (303144-92-5) replaces CF₃ with Cl entirely. This unique dual meta-substituted electron-withdrawing topology—σₘ(Cl) = +0.37, σₘ(CF₃) = +0.43, Hammett constants—creates a distinct electronic profile not achievable by any other single-substitution modification within the series [2]. In tetrazole-based MBR ligand design, the electronic character of both aryl rings influences the pKa of the tetrazole ring and thus the ionization state at physiological pH, a known determinant of membrane permeability and receptor binding [3].

Electron-withdrawing group topology Tetrazole pharmacophore Dual-substituent SAR

Patent Exclusivity and Freedom-to-Operate Differentiator Within the MBR Antagonist Space

The compound 303144-93-6 is explicitly claimed within US Patent Application US20050009812A1 as a mitochondrial benzodiazepine receptor antagonist for the prophylaxis and/or treatment of stress-induced, stress-exacerbated, or stress-reignited diseases [1]. This patent, assigned to Ono Pharmaceutical Co., Ltd., represents the primary IP covering 1,5-disubstituted tetrazoles as MBR antagonists. The target compound is one of only 13 specifically enumerated tetrazole derivatives in the patent's disclosure section, providing a clearly defined IP position. In contrast, many structurally related tetrazoles outside this patent family lack comparable MBR-targeted IP protection, exposing procurers to either freedom-to-operate uncertainty (if using unpatented analogs of unknown MBR activity) or requiring de novo IP assessment [2].

Patent landscape MBR antagonist Tetrazole intellectual property

5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole – Evidence-Backed Application Scenarios for Procurement Decision-Making


MBR Antagonist Medicinal Chemistry SAR Programs Targeting Neurosteroid Modulation

Research groups investigating structure-activity relationships around mitochondrial benzodiazepine receptor antagonism for stress-related neuropsychiatric indications should prioritize 303144-93-6 as the entry point to the 3-Cl/3-CF₃ dual-substituted tetrazole chemical space. The compound's explicit enumeration in US20050009812A1 as an MBR antagonist, combined with its unique dual meta-electron-withdrawing topology (Σσₘ = +0.80) not replicated by any other commercially accessible series member, makes it the only compound available for probing this specific pharmacophoric pattern [1]. The published quantitative-yield synthetic protocol with full spectroscopic characterization further enables reproducible in-house scale-up for downstream in vitro binding and functional assays [2].

Comparative Pharmacology: Benchmarking CF₃-Benzyl vs. Cl-Benzyl ADME Properties in the Tetrazole Series

ADME scientists seeking to quantify the impact of the N1-benzyl substituent on lipophilicity, metabolic stability, and CNS penetration in the 1,5-disubstituted tetrazole class can use 303144-93-6 (CF₃-benzyl) as the high-lipophilicity comparator against 303144-92-5 (Cl-benzyl) as the lower-lipophilicity baseline. The calculated ΔHansch π ≈ +0.17 differential predicts measurable differences in logD₇.₄, CYP450 oxidative stability (CF₃ resistance vs. potential benzylic hydroxylation of the Cl analog), and blood-brain barrier permeability—all testable hypotheses supported by well-established medicinal chemistry principles [3].

Chemical Procurement for Tetrazole Library Synthesis and Diversification

Medicinal chemistry groups building focused tetrazole libraries for phenotypic or target-based screening can leverage 303144-93-6 as both a screening compound and a synthetic building block. The published one-step, quantitative-yield Vilsmeier protocol provides a validated starting point for late-stage diversification at either aryl ring, while the commercial availability with batch-specific QC (NMR, HPLC, GC) ensures reproducible starting material quality across multiple procurement cycles [2] .

Freedom-to-Operate Assessment and IP Due Diligence for MBR-Targeted Drug Discovery

Pharmaceutical IP analysts and competitive intelligence teams evaluating the MBR antagonist patent landscape can use 303144-93-6 as a reference compound with clearly established patent provenance within US20050009812A1. Its explicit enumeration alongside only 12 other tetrazoles in the patent disclosure provides a well-bounded IP reference point for freedom-to-operate analysis, enabling efficient comparison against competitor patent filings in the MBR space without the ambiguity associated with broad Markush claim interpretation [1].

Quote Request

Request a Quote for 5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.